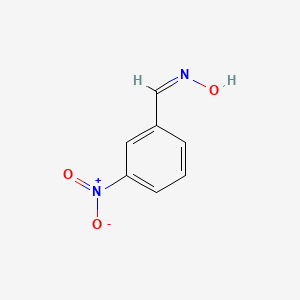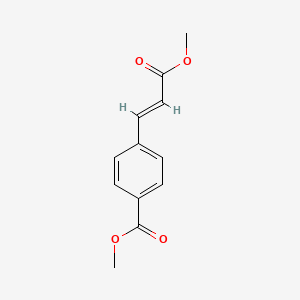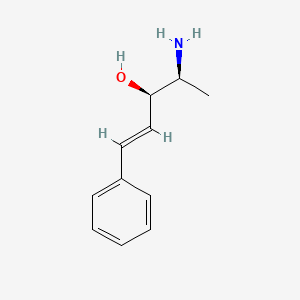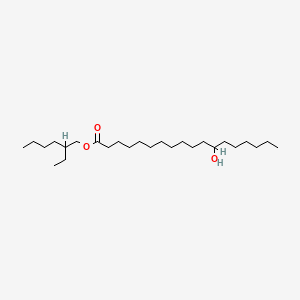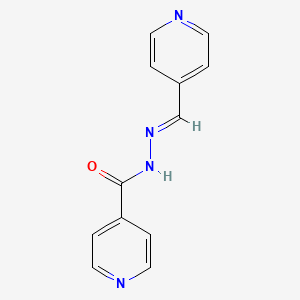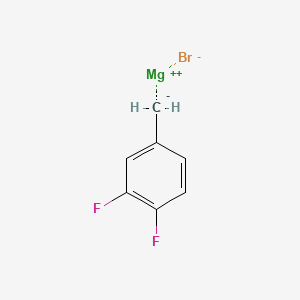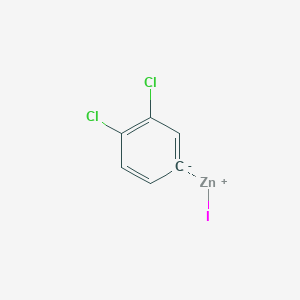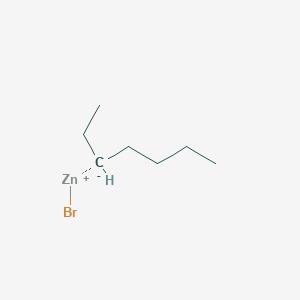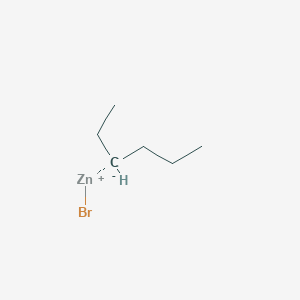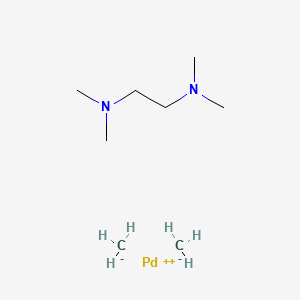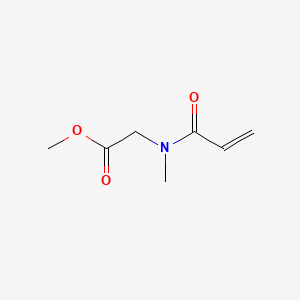
N-Acryloylsarcosine methyl ester
概要
説明
N-Acryloylsarcosine methyl ester is a chemical compound with the formula C7H11NO3 . It is a thermoresponsive N-ester substituted polyacrylamide .
Synthesis Analysis
Poly (N-acryloylsarcosine methyl ester) (PNASME), a thermoresponsive N-ester substituted polyacrylamide, was synthesized by solution RAFT polymerization . Two kinds of linear and star thermo-responsive polymers of poly(N-acryloylsarcosine methyl ester) [(PNASME) n] and poly(N-isopropylacrylamide) [(PNIPAM) n] with arm number n = 1, 2, 3 and 4 were synthesized following a core-first method via solution RAFT polymerization employing a series of mono- and multi-functional chain transfer agents (CTAs) .Molecular Structure Analysis
The molecular weight of N-Acryloylsarcosine methyl ester is 157.1671 . The IUPAC Standard InChI is InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 .Chemical Reactions Analysis
The phase transition of the two thermo-responsive star polymers of (PNASME) n and (PNIPAM) n is firmly correlative to the polymer topology . Linear polymers have a higher phase transition temperature (PTT) than star polymers and the PTT of star polymers generally decreases with increasing arm number n .Physical And Chemical Properties Analysis
The synthesized PNASME exhibited a cloud point temperature (Tcp) or lower critical solution temperature (LCST) of 44.0 °C .科学的研究の応用
Thermoresponsive Polymer Applications
Poly(N-acryloylsarcosine methyl ester) (PNASME) is a thermoresponsive polymer synthesized through solution RAFT polymerization. It demonstrates a unique lower critical solution temperature (LCST) or cloud point temperature (Tcp) at around 44.0 °C. The Tcp of PNASME can be influenced by various factors including the polymer's molecular weight, concentration, and interaction with different solutes like urea and phenol. This makes PNASME suitable for applications where adjustable thermoresponse is required, such as in the development of smart materials and temperature-sensitive drug delivery systems (Chen, Wang, & Zhang, 2017).
Protein-Resistant Surface Coatings
PNASME has also been employed in creating protein-resistant films. When deposited on surfaces using pulsed plasma, PNASME coatings exhibit resistance to protein adsorption, specifically fibrinogen and lysozyme. This property is highly desirable in medical device manufacturing, where minimizing protein adhesion can enhance biocompatibility and reduce the risk of adverse immune responses (Teare, Schofield, Garrod, & Badyal, 2005).
Phase Transition Properties in Polymers
The phase transition behavior of PNASME and its derivatives has been a subject of research, especially in the context of star-shaped polymers. The topology of these polymers, such as the number of arms in star-shaped polymers, significantly affects their phase transition temperature and hydration properties. Understanding these properties is crucial in the design of responsive polymeric materials for applications in biotechnology and nanotechnology (Cao, Han, Duan, & Zhang, 2018).
Application in Solid Phase Peptide Synthesis
Copolymers involving acryloylsarcosine methyl ester have been developed for continuous flow solid phase peptide synthesis. This application demonstrates the utility of PNASME in biochemical synthesis processes, potentially offering a more efficient and scalable approach for peptide production (Atherton, Brown, Sheppard, & Rosevear, 1981).
Development of Multicompartment Nanoparticles
Research on PNASME includes its use in constructing multicompartment block copolymer nanoparticles (MCBNs). These nanoparticles, formed with a hydrophobic core and responsive microdomains, demonstrate the potential for controlled delivery and release of substances, which can be finely tuned by altering environmental conditions such as pH and temperature (Chen, Chang, Sun, & Zhang, 2017).
Safety And Hazards
将来の方向性
The contrary effect on the Tcp of PNASME induced by urea and phenol makes it easy to adjust the thermoresponse of PNASME, and the tunable thermoresponse of the diblock copolymer of poly (N-acryloylsarcosine methyl ester)-block-poly (N-isopropylacrylamide) was demonstrated . This opens up the opportunity to make new thermoresponsive polymers for a variety of smart material applications .
特性
IUPAC Name |
methyl 2-[methyl(prop-2-enoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGVFNHUATAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426761 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acryloylsarcosine methyl ester | |
CAS RN |
72065-23-7 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




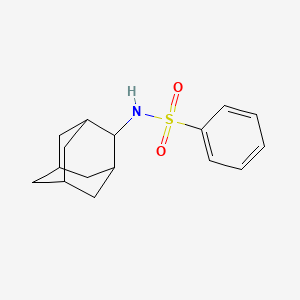
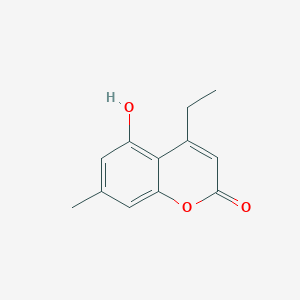
![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)
